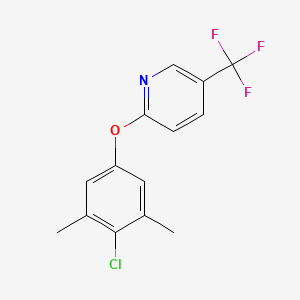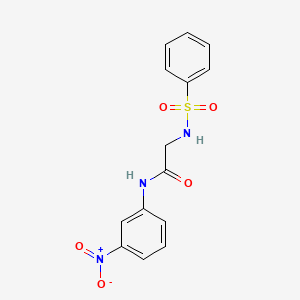
2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a pyridine ring substituted with a 4-chloro-3,5-dimethylphenoxy group and a trifluoromethyl group
准备方法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3,5-dimethylphenol and 2,5-dichloropyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Synthetic Route: The 4-chloro-3,5-dimethylphenol is reacted with 2,5-dichloropyridine in the presence of the base to form the desired product. The reaction mixture is then heated to facilitate the formation of the compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
化学反应分析
2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-(4-chlorophenoxy)-5-(trifluoromethyl)pyridine: This compound lacks the dimethyl groups, which may affect its reactivity and biological activity.
2-(4-chloro-3,5-dimethylphenoxy)pyridine: This compound does not have the trifluoromethyl group, which can influence its chemical properties and applications.
The presence of both the 4-chloro-3,5-dimethylphenoxy group and the trifluoromethyl group in this compound makes it unique and potentially more versatile in various applications.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-8-5-11(6-9(2)13(8)15)20-12-4-3-10(7-19-12)14(16,17)18/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPQZMMPUGJRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)
![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)

![5-[(2,4-DIFLUOROPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5738997.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5739005.png)


![2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5739011.png)

![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)



